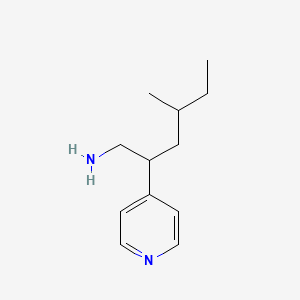
4-Methyl-2-(pyridin-4-yl)hexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(pyridin-4-yl)hexan-1-amine is an organic compound with the molecular formula C12H20N2 It is a derivative of hexan-1-amine, where the hexane chain is substituted with a methyl group and a pyridin-4-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-4-yl)hexan-1-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-pyridylmagnesium bromide with 4-methyl-2-bromohexane under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the scalability of the production process .
化学反应分析
Types of Reactions
4-Methyl-2-(pyridin-4-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
4-Methyl-2-(pyridin-4-yl)hexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用机制
The mechanism of action of 4-Methyl-2-(pyridin-4-yl)hexan-1-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
相似化合物的比较
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: Known for its use as a corrosion inhibitor and its non-toxic properties.
N-(pyridin-4-yl)pyridin-4-amine: Studied for its arrangement in layered structures and potential use in non-linear optics.
1-(4-Pyridyl)ethylamine: Utilized in various organic synthesis reactions and as a precursor in pharmaceutical research.
Uniqueness
4-Methyl-2-(pyridin-4-yl)hexan-1-amine stands out due to its unique combination of a hexane chain with a pyridine ring, providing distinct chemical and physical properties.
属性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC 名称 |
4-methyl-2-pyridin-4-ylhexan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-10(2)8-12(9-13)11-4-6-14-7-5-11/h4-7,10,12H,3,8-9,13H2,1-2H3 |
InChI 键 |
MERFJVCEOUNAJT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC(CN)C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


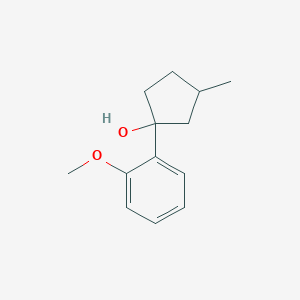
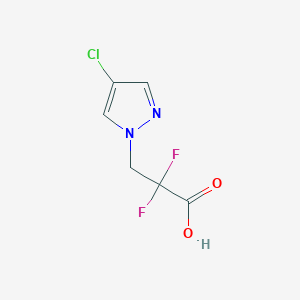
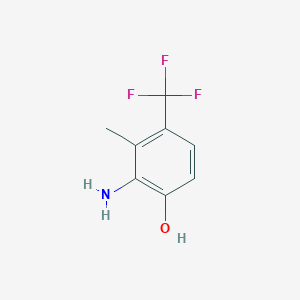
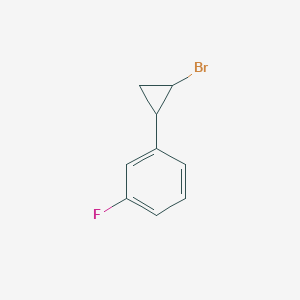
![[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158491.png)
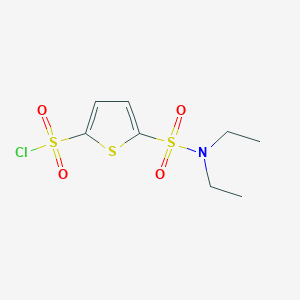


![1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13158510.png)
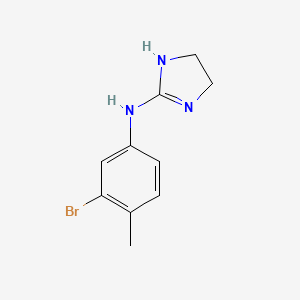
![6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13158518.png)
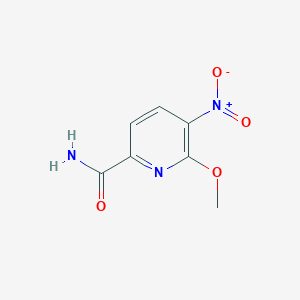
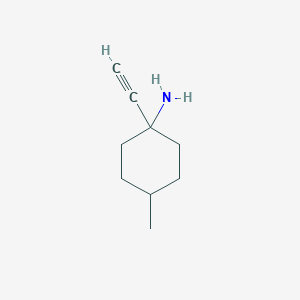
![[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)
